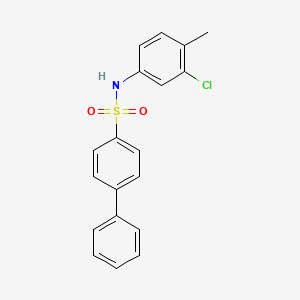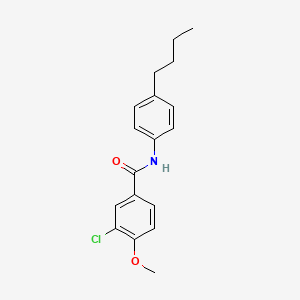![molecular formula C16H20N2O B5012662 3-[(cycloheptylamino)methylene]-1,3-dihydro-2H-indol-2-one](/img/structure/B5012662.png)
3-[(cycloheptylamino)methylene]-1,3-dihydro-2H-indol-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(cycloheptylamino)methylene]-1,3-dihydro-2H-indol-2-one is a synthetic compound that has been studied for its potential applications in scientific research. This compound has been found to have a variety of biochemical and physiological effects, and its mechanism of action has been studied extensively. In
科学研究应用
3-[(cycloheptylamino)methylene]-1,3-dihydro-2H-indol-2-one has been studied for its potential applications in scientific research. This compound has been found to have a variety of biological activities, including antitumor, antimicrobial, and anti-inflammatory effects. It has also been studied for its potential as a fluorescent probe for the detection of metal ions.
作用机制
The mechanism of action of 3-[(cycloheptylamino)methylene]-1,3-dihydro-2H-indol-2-one has been studied extensively. This compound has been found to bind to DNA and inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and transcription. This inhibition leads to the accumulation of DNA damage and ultimately cell death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied in vitro and in vivo. This compound has been found to induce apoptosis in cancer cells, inhibit the growth of bacteria and fungi, and reduce inflammation in animal models. It has also been shown to have antioxidant activity and to protect against oxidative stress.
实验室实验的优点和局限性
One advantage of using 3-[(cycloheptylamino)methylene]-1,3-dihydro-2H-indol-2-one in lab experiments is its broad range of biological activities. This compound has been found to have antitumor, antimicrobial, anti-inflammatory, and antioxidant effects, making it a useful tool for studying a variety of biological processes. However, one limitation of using this compound is its potential toxicity. This compound has been found to be cytotoxic in some cell lines, and caution should be taken when working with this compound.
未来方向
There are several future directions for research on 3-[(cycloheptylamino)methylene]-1,3-dihydro-2H-indol-2-one. One area of interest is the development of derivatives of this compound with improved biological activity and reduced toxicity. Another area of interest is the study of the mechanism of action of this compound in more detail, including its interaction with DNA and topoisomerase II. Additionally, the potential use of this compound as a fluorescent probe for the detection of metal ions could be further explored. Finally, the in vivo efficacy and safety of this compound should be studied in animal models to determine its potential as a therapeutic agent.
In conclusion, this compound is a synthetic compound that has been studied for its potential applications in scientific research. This compound has been found to have a variety of biochemical and physiological effects, and its mechanism of action has been studied extensively. While there are some limitations to working with this compound, its broad range of biological activities makes it a useful tool for studying a variety of biological processes. There are several future directions for research on this compound, including the development of derivatives with improved activity and reduced toxicity, and the study of its mechanism of action in more detail.
合成方法
The synthesis of 3-[(cycloheptylamino)methylene]-1,3-dihydro-2H-indol-2-one involves the reaction of cycloheptanone with hydrazine hydrate to form the hydrazone intermediate. This intermediate is then reacted with indole-2,3-dione to form the final product. The synthesis of this compound has been studied extensively, and several modifications to the reaction conditions have been reported in the literature.
属性
IUPAC Name |
3-(cycloheptyliminomethyl)-1H-indol-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O/c19-16-14(13-9-5-6-10-15(13)18-16)11-17-12-7-3-1-2-4-8-12/h5-6,9-12,18-19H,1-4,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXDYKCZSBRTFCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)N=CC2=C(NC3=CC=CC=C32)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(2-fluorophenyl)-5-{4-[(4-nitrobenzyl)oxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5012580.png)
![2-{[1-(3-chlorophenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl]methyl}-4-methoxyphenol](/img/structure/B5012597.png)
![3-[3-(1-pyrrolidinylmethyl)phenyl]-1H-pyrazole trifluoroacetate](/img/structure/B5012598.png)


![5,6-dimethyl-2-[3-(trifluoromethyl)phenyl]-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B5012610.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-butoxybenzamide](/img/structure/B5012617.png)
![(2-methylphenyl)[(5-nitro-2-thienyl)methylene]amine](/img/structure/B5012626.png)
![N-[1-(2-fluorobenzyl)-3-piperidinyl]-2-phenoxyacetamide](/img/structure/B5012630.png)

![2-fluoro-N-[2,2,2-trichloro-1-({[(2,4-dichlorophenyl)amino]carbonothioyl}amino)ethyl]benzamide](/img/structure/B5012643.png)
![1-(cyclopropylmethyl)-4-(3-{5-[2-(2-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}propanoyl)piperazine](/img/structure/B5012655.png)

![N-(3'-chloro-3-biphenylyl)-1-[(5-methyl-1H-pyrazol-3-yl)carbonyl]-4-piperidinecarboxamide](/img/structure/B5012681.png)